molecular formula C26H34O5S B218140 Pobilukast CAS No. 107023-41-6

Pobilukast

Cat. No. B218140
M. Wt: 458.6 g/mol
InChI Key: PZIFPMYXXCAOCC-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pobilukast is a chemical compound that has been studied extensively for its potential use as a therapeutic agent in various diseases. It belongs to the class of leukotriene receptor antagonists (LTRAs) and has been shown to have anti-inflammatory and anti-allergic properties.

Scientific Research Applications

Preclinical Pharmacology

Pobilukast, alongside other leukotriene receptor antagonists like zafirlukast and montelukast, has been extensively studied for its pharmacological properties. These studies reveal that these agents are potent and selective antagonists of cysteinyl leukotriene (cysLT) activity. They effectively compete with LTD4 for binding to cysLT1 receptors in guinea pig and human lung cell membranes. In vitro tests demonstrate that pobilukast, along with other leukotriene receptor antagonists, can block LTD4- and LTE4-induced contractions in isolated guinea pig trachea. This suggests potential therapeutic applications in treating respiratory inflammatory conditions, such as asthma and allergic rhinitis (Aharony, 1998).

Differential Sensitivity to Antagonists

Another interesting aspect of pobilukast's pharmacology is its differential sensitivity to cysteinyl leukotriene receptor antagonists. A study demonstrated that while drugs like pranlukast and pobilukast abolished the potentiating effect of LTD4 on epidermal growth factor-induced DNA synthesis in human airway smooth muscle cells, zafirlukast did not. This indicates that different cysLT receptor antagonists, including pobilukast, may have varying degrees of effectiveness in specific cellular responses, suggesting a potential role in modulating airways remodeling in asthma (Panettieri et al., 1998).

Binding and Functional Studies

Research on cysLT receptors has shown that pobilukast, along with other leukotriene receptor antagonists, can inhibit LTD4-induced calcium mobilization in human embryonic kidney cells expressing the CysLT receptor. This research helped identify the pharmacological profile of a specific CysLT receptor, contributing to understanding the pathophysiological roles of CysLTs and assisting in the identification of receptor subtypes (Sarau et al., 1999).

properties

CAS RN

107023-41-6

Product Name

Pobilukast

Molecular Formula

C26H34O5S

Molecular Weight

458.6 g/mol

IUPAC Name

(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid

InChI

InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1

InChI Key

PZIFPMYXXCAOCC-JWQCQUIFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O

SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O

synonyms

2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
pobilukast
pobilukast edamine
pobilukast edamine, (R-(R*,S*))-isomer
pobilukast, sodium salt
SK and F 104353
SK and F 104353-Z2
SK and F-104353
SKF 104353

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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